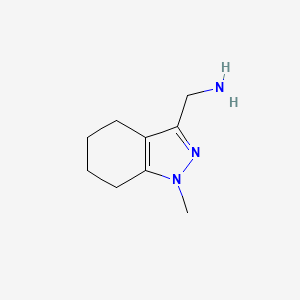

(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine

描述

属性

IUPAC Name |

(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGHXSWRWARUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine typically involves the following key steps:

- Starting Material: 1-methyl-4,5,6,7-tetrahydro-1H-indazole, which provides the core bicyclic indazole structure.

- Functionalization: Introduction of the methanamine group at the 3-position of the indazole ring.

- Salt Formation: Conversion of the free base to its hydrochloride salt for improved stability and handling.

Detailed Preparation Method

According to the available research data, the preparation involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with suitable reagents such as chloroacetonitrile or analogous compounds that can introduce the methanamine functionality. The process can be summarized as follows:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with chloroacetonitrile or similar alkylating agents | Typically performed under reflux in an appropriate solvent, possibly with a base to facilitate nucleophilic substitution | Formation of intermediate nitrile-substituted indazole derivative |

| 2 | Reduction or conversion of the nitrile group to the methanamine group | Using reducing agents such as hydrogenation catalysts or chemical reductants (e.g., LiAlH4) | Formation of this compound |

| 3 | Formation of hydrochloride salt | Treatment of the free amine with hydrochloric acid | This compound hydrochloride |

This method yields the hydrochloride salt of the compound, which is commonly used in research due to its enhanced stability and solubility.

Research Findings and Characterization

- The hydrochloride salt has the molecular formula C9H16ClN3 and a molecular weight of 201.70 g/mol .

- Purity of the synthesized compound is typically around 95% .

- Characterization data include:

- FTIR spectra showing characteristic amine and indazole functional group absorptions.

- NMR data confirming the substitution pattern on the indazole ring and the presence of the methanamine group.

- Mass spectrometry confirming molecular weight and structure.

- The compound is synthesized for research use and has been studied for potential biological activities such as anti-inflammatory and antimicrobial effects.

Comparative Table of Preparation Methods

| Preparation Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Alkylation with Chloroacetonitrile | Direct introduction of nitrile group at 3-position | Straightforward, uses commercially available reagents | Requires subsequent reduction step |

| Reduction of Nitrile Intermediate | Conversion to methanamine using chemical reductants | High yield of amine group | Use of strong reductants may require careful handling |

| Salt Formation | Reaction with HCl to form hydrochloride salt | Improves compound stability and solubility | Additional purification step needed |

Notes on Synthetic Variations

- Alternative alkylating agents or nitrile precursors may be employed depending on availability and desired reaction conditions.

- Hydrazine hydrate and other hydrazine derivatives have been used in related indazole syntheses, but for this specific compound, the methanamine introduction is more direct via nitrile intermediates.

- Reaction conditions such as solvent choice, temperature, and catalysts can be optimized to improve yield and purity.

化学反应分析

Types of Reactions

(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can yield amine or alcohol derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that indazole derivatives, including (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects through mechanisms involving cell cycle arrest and apoptosis induction .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective capabilities. Indazole derivatives are reported to enhance cognitive functions and protect against neurodegenerative diseases such as Alzheimer's. Mechanistic studies suggest that these compounds may reduce oxidative stress and inflammation in neuronal cells .

Antimicrobial Properties

Recent investigations have revealed that this compound possesses antimicrobial activities against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a potential candidate for developing new antibacterial agents .

Pharmacological Insights

Receptor Modulation

The compound acts as a modulator of various receptors in the central nervous system (CNS). It has shown affinity for serotonin receptors and may influence mood regulation and anxiety disorders. This receptor interaction profile suggests potential applications in treating psychiatric conditions .

Analgesic Properties

Preclinical studies indicate that this compound may exhibit analgesic effects. The compound's ability to modulate pain pathways positions it as a candidate for developing non-opioid pain relief medications .

Materials Science Applications

Polymer Composites

In materials science, the incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Research indicates that these composites exhibit improved performance characteristics compared to traditional materials .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound demonstrated its potential as an anticancer agent. The compound was tested on multiple cancer cell lines where it exhibited IC50 values indicating significant cytotoxicity. The mechanism was linked to the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins.

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, researchers evaluated the compound's effects on oxidative stress markers in neuronal cultures exposed to neurotoxic agents. Results showed a marked decrease in reactive oxygen species (ROS) levels and improved cell viability compared to controls.

作用机制

The mechanism of action of (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Indole derivatives: Known for their broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.

Uniqueness

(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is unique due to its specific structural features and the range of biological activities it exhibits

生物活性

(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is an indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 275.37 g/mol. Its structure features a tetrahydroindazole core, which is known for its diverse pharmacological properties. The synthesis typically involves cyclization reactions and alkylation processes to introduce the methyl group at the 1-position of the indazole ring .

Anticancer Activity

Research has indicated that indazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines:

The compound's effectiveness against these cell lines suggests that it may act through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Indazole derivatives are also recognized for their role as enzyme inhibitors. The compound has shown potential in inhibiting kinases involved in cancer progression:

- Bcr-Abl Kinase : Similar to imatinib, it exhibits inhibitory activity against this oncogenic kinase .

- CHK1 and CDK2 : Selective inhibition was observed with IC50 values in the low nanomolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Indazole Core : Essential for interaction with target enzymes and receptors.

- Substituents on the Ring : Modifications at various positions can enhance potency and selectivity against specific targets .

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of several indazole derivatives, this compound was tested alongside other compounds. The results indicated a significant reduction in cell viability in MCF-7 and HCT116 cells when treated with this compound over 48 hours.

Study 2: Kinase Inhibition Profile

A detailed kinase inhibition profile revealed that the compound selectively inhibited CHK1 and CDK2 with IC50 values of 8.3 nM and 12 nM respectively. This selectivity suggests potential therapeutic applications in targeted cancer therapies .

常见问题

Q. What are the optimal synthetic routes for producing (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine with high purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation. For example, a two-step protocol involves cyclization of a tetrahydroindazole precursor followed by amine functionalization. HPLC purification (as in ) is critical to achieving >95% purity. Key parameters include solvent selection (e.g., dichloromethane or methanol), reaction temperature (20–80°C), and catalysts (e.g., Pd/C for hydrogenation). Post-synthesis characterization via NMR and ESI-MS (as in ) ensures structural fidelity. Avoid column chromatography for scale-up due to poor yield; instead, use recrystallization with ethanol/water mixtures .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Look for characteristic signals such as the methyl group at δ 2.32 ppm (singlet) and tetrahydroindazole protons (δ 1.70–2.15 ppm, multiplet) .

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., cyclohexene ring conformation) using single-crystal diffraction. details protocols for crystal mounting, data collection (λ = 1.54187 Å), and refinement (SHELXTL software) to achieve R1 < 0.05 .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported binding affinities of this compound derivatives to BET proteins?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., protein constructs, buffer pH). To address this:

- Use recombinant BRD4 BD1/BD2 proteins (residues 44–168 and 333–460, respectively) with standardized fluorescence polarization (FP) assays .

- Control for nonspecific binding by including competitor ligands (e.g., JQ1) and validating results via isothermal titration calorimetry (ITC).

- Cross-reference structural Co-crystallize derivatives with BRD4 BD1 (as in ) to confirm binding modes and hydrogen-bond interactions (e.g., NH···O=C) .

Q. How can researchers optimize the stability of this compound in biological assays?

- Methodological Answer :

- Storage : Store lyophilized powder at -20°C under inert gas (N) to prevent oxidation.

- Solubility : Use DMSO stock solutions (10 mM) diluted in PBS with ≤0.1% Tween-20 to avoid aggregation.

- Metabolic stability : Perform liver microsomal assays (e.g., human S9 fraction) to identify vulnerable sites (e.g., amine group). Introduce fluorine substituents or steric hindrance (e.g., methyl groups) to block CYP450-mediated degradation .

Q. What computational approaches predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADME modeling : Use software like Schrödinger’s QikProp to estimate logP (target: 2–3), PSA (<90 Ų), and BBB permeability.

- MD simulations : Analyze solvent-accessible surfaces to identify metabolic hotspots (e.g., NH group).

- Docking studies : Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict clearance rates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., MTT, ATP-lite) across multiple cell lines (e.g., HEK293, HeLa) with controlled passage numbers.

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition.

- Mechanistic studies : Use RNA-seq or phosphoproteomics to identify pathways affected at IC vs. higher concentrations. Triangulate data with in vivo xenograft models to confirm relevance .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。